molecular formula C16H11BrClKN2O5S B15184197 Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt CAS No. 114427-46-2

Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt

Cat. No.: B15184197
CAS No.: 114427-46-2
M. Wt: 497.8 g/mol
InChI Key: TYNWENYITKYVDY-YEBWQKSTSA-M
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Description

Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines the properties of hydroxylamine-O-sulfonic acid with a quinoline derivative, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps:

    Formation of Hydroxylamine-O-sulfonic Acid: This is usually prepared by reacting hydroxylamine with sulfuric acid under controlled conditions to yield hydroxylamine-O-sulfonic acid.

    Synthesis of the Quinoline Derivative: The quinoline derivative is synthesized through a series of reactions starting from 2-bromobenzoyl chloride and 7-chloro-2,3-dihydroquinoline. These reactions often involve halogenation, cyclization, and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the hydroxylamine-O-sulfonic acid with the quinoline derivative in the presence of a potassium salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in biochemical assays and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydroxylamine-O-sulfonic acid component can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine-O-sulfonic acid: Shares the hydroxylamine-O-sulfonic acid moiety but lacks the quinoline derivative.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which have similar quinoline structures but different functional groups.

Uniqueness

The uniqueness of Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt lies in its combined properties of hydroxylamine-O-sulfonic acid and a quinoline derivative, offering a versatile reagent for various chemical and biological applications.

Properties

CAS No.

114427-46-2

Molecular Formula

C16H11BrClKN2O5S

Molecular Weight

497.8 g/mol

IUPAC Name

potassium;[(Z)-[1-(2-bromobenzoyl)-7-chloro-2,3-dihydroquinolin-4-ylidene]amino] sulfate

InChI

InChI=1S/C16H12BrClN2O5S.K/c17-13-4-2-1-3-11(13)16(21)20-8-7-14(19-25-26(22,23)24)12-6-5-10(18)9-15(12)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-;

InChI Key

TYNWENYITKYVDY-YEBWQKSTSA-M

Isomeric SMILES

C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Br.[K+]

Canonical SMILES

C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Br.[K+]

Origin of Product

United States

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